1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
CAS No.: 879044-17-4
Cat. No.: VC5998230
Molecular Formula: C16H16N4OS
Molecular Weight: 312.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879044-17-4 |
|---|---|
| Molecular Formula | C16H16N4OS |
| Molecular Weight | 312.39 |
| IUPAC Name | 1-[7-methyl-2-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
| Standard InChI | InChI=1S/C16H16N4OS/c1-10-6-4-5-7-13(10)9-22-16-18-15-17-8-14(12(3)21)11(2)20(15)19-16/h4-8H,9H2,1-3H3 |
| Standard InChI Key | DETGMYCLNDRFAF-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CSC2=NN3C(=C(C=NC3=N2)C(=O)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 1-[7-methyl-2-[(2-methylphenyl)methylsulfanyl]-[1, triazolo[1,5-a]pyrimidin-6-yl]ethanone, reflects its hybrid architecture: a triazolo[1,5-a]pyrimidine scaffold substituted at positions 2, 6, and 7 (Table 1). Key features include:
-
Triazolopyrimidine core: A fused bicyclic system combining triazole and pyrimidine rings, known for electronic stability and bioisosteric compatibility with purines .
-
2-(2-Methylbenzyl)thio group: A sulfur-linked benzyl moiety providing lipophilicity and steric bulk.
-
7-Methyl and 6-acetyl groups: Electron-donating and carbonyl functionalities influencing reactivity and intermolecular interactions.
Table 1: Molecular Properties of 1-{7-Methyl-2-[(2-Methylbenzyl)thio]Triazolo[1,5-a]Pyrimidin-6-yl}Ethanone
| Property | Value |
|---|---|
| CAS Number | 879044-17-4 |
| Molecular Formula | |
| Molecular Weight | 312.39 g/mol |
| SMILES | CC1=CC=CC=C1CSC2=NN3C(=C(C=NC3=N2)C(=O)C)C |
| InChI Key | DETGMYCLNDRFAF-UHFFFAOYSA-N |
The compound’s solubility and crystallinity remain undocumented, representing a critical gap for formulation studies.
Synthetic Approaches and Reaction Pathways
General Synthesis of Triazolopyrimidines
Triazolopyrimidines are typically synthesized via:
-
Annulation reactions: Coupling preformed triazole and pyrimidine units.
-
Rearrangement strategies: Transforming pyrimidotetrazines or other intermediates .
For 1-{7-methyl-2-[(2-methylbenzyl)thio]triazolo[1,5-a]pyrimidin-6-yl}ethanone, a multi-step route is inferred from analogous compounds:
-
Core formation: Condensation of 5-amino-1,2,4-triazole with a β-diketone to generate the triazolopyrimidine backbone.
-
Thioetherification: Nucleophilic substitution at position 2 using 2-methylbenzyl mercaptan.
-
Acetylation: Introduction of the 6-acetyl group via Friedel-Crafts acylation or similar electrophilic substitution.
Structural Analogues and Modifications
Variants such as 1-{2-[(4-bromobenzyl)thio]-7-methyltriazolo[1,5-a]pyrimidin-6-yl}ethanone (CAS: 878994-12-8) highlight the impact of substituent electronic effects on bioactivity . Bromine’s electronegativity enhances halogen bonding potential, whereas the 2-methylbenzyl group in the target compound favors hydrophobic interactions .
| Compound | Substituent (Position 2) | Notable Activity |
|---|---|---|
| Target Compound | 2-(2-Methylbenzyl)thio | Predicted broad-spectrum activity |
| 1-{2-[(4-Bromobenzyl)thio]-7-methyl... | 4-Bromobenzylthio | Enhanced antibacterial potency |
| 1-{2-(Benzylthio)-7-[(E)-2-(dimethyl... | Dimethylaminovinyl | Improved CNS permeability |
The 2-methylbenzylthio group may optimize membrane penetration, while the 6-acetyl moiety could serve as a hydrogen bond acceptor .
Challenges and Future Directions
Research Gaps
-
Solubility and pharmacokinetics: No data exist on absorption, distribution, or metabolic stability.
-
Target validation: Unclear whether activity stems from direct target engagement or indirect modulation.
Proposed Studies
-
In vitro screening: Antimicrobial panels against ESKAPE pathogens and cytotoxicity assays on cancer cell lines.
-
Computational modeling: Docking studies to identify potential protein targets (e.g., DHFR, topoisomerases).
-
Formulation optimization: Development of salt forms or nanoemulsions to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume